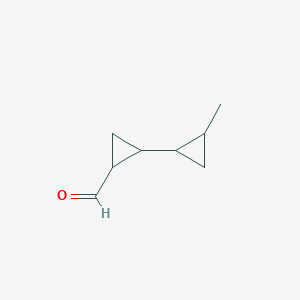

2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde

Beschreibung

2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde is a bicyclic aldehyde characterized by two adjacent cyclopropane rings, one of which is substituted with a methyl group. Its structure imparts unique steric and electronic properties, making it a subject of interest in organic synthesis and materials science. The compound’s reactivity is influenced by the strained cyclopropane rings and the electron-withdrawing aldehyde group, which can participate in condensation, oxidation, or nucleophilic addition reactions.

Eigenschaften

Molekularformel |

C8H12O |

|---|---|

Molekulargewicht |

124.18 g/mol |

IUPAC-Name |

2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C8H12O/c1-5-2-7(5)8-3-6(8)4-9/h4-8H,2-3H2,1H3 |

InChI-Schlüssel |

MMQQBGLPPHIQKQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC1C2CC2C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde typically involves the formation of cyclopropane rings through carbene addition to alkenes. One common method is the Simmons-Smith reaction , which involves the reaction of diiodomethane with a zinc-copper couple to form a carbenoid intermediate. This intermediate then reacts with an alkene to form the cyclopropane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of cyclopropane synthesis, such as the use of carbenes and carbenoids, can be scaled up for industrial applications. The choice of reagents and reaction conditions would be optimized for large-scale production to ensure efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The cyclopropane rings can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid.

Reduction: 2-(2-Methylcyclopropyl)cyclopropane-1-methanol.

Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclopropane-containing molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor for various chemical products.

Wirkmechanismus

The mechanism of action of 2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde involves its reactivity as an aldehyde and the strain in the cyclopropane rings. The aldehyde group can participate in nucleophilic addition reactions, while the cyclopropane rings can undergo ring-opening reactions under certain conditions. These reactions are facilitated by the high ring strain in the cyclopropane rings, making them highly reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

However, insights from the referenced materials can highlight general approaches for comparing cyclopropane derivatives or aldehydes:

Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

- Structure : A sulfonate salt with a branched alkene chain, distinct from the bicyclic aldehyde structure of the target compound.

- Reactivity : Sulfonate groups are highly polar and participate in substitution or polymerization reactions, unlike aldehydes, which undergo oxidation or nucleophilic attack.

- Applications: Used as a surfactant or monomer in polymer synthesis .

- Contrast : The absence of cyclopropane rings and aldehyde functionality in this compound limits direct comparison.

Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one)

- Structure : A benzodiazepine derivative with a chlorophenyl group and nitro substituent, unrelated to cyclopropane systems.

- Contrast : The pharmacological focus and aromatic heterocyclic structure of methylclonazepam preclude meaningful comparison with the target aldehyde.

Hypothetical Comparison Framework

If data were available, comparisons might focus on:

- Steric Strain: Cyclopropane-containing compounds (e.g., norcarane derivatives) exhibit higher strain energy, affecting stability and reactivity.

- Aldehyde Reactivity : Compared to simpler aldehydes (e.g., formaldehyde or benzaldehyde), the bicyclic structure could hinder or direct specific reactions.

- Thermodynamic Properties: Melting points, solubility, and stability relative to monocyclic or acyclic analogs.

Limitations of Available Evidence

The provided materials lack relevance to 2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde. Neither report discusses cyclopropane derivatives, aldehydes, or their comparative analyses. For a rigorous comparison, additional sources on the following would be required:

- Structural analogs : e.g., cyclopropanecarbaldehyde, spirocyclic aldehydes.

- Experimental data : Spectroscopic (NMR, IR), thermodynamic (melting point, boiling point), and reactivity studies.

Biologische Aktivität

2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde is a unique organic compound characterized by its dual cyclopropane structure and an aldehyde functional group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.

- Molecular Formula : CHO

- Molecular Weight : 140.24 g/mol

- Structure : The compound features two cyclopropane rings attached to a carbonyl group, which contributes to its reactivity and interaction with biological macromolecules.

Biological Activity Overview

Research indicates that 2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde may exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially disrupting microbial cell membranes or interfering with essential enzymes.

- Enzyme Inhibition : The unique structure of the compound may allow it to inhibit specific enzymes, impacting metabolic pathways .

- Interaction with Proteins : Interaction studies have shown that the compound can react with proteins and nucleic acids, which could influence various biological functions.

The mechanism of action for 2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde is still under investigation. However, potential mechanisms include:

- Disruption of Cellular Functions : The strain in the cyclopropane rings may facilitate interactions that alter enzyme activity or metabolic pathways.

- Binding to Biological Macromolecules : The aldehyde group may participate in nucleophilic attacks on amino acid residues in proteins, leading to conformational changes and altered biological activity .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Properties

A study focused on the antimicrobial effects of 2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde demonstrated notable activity against various bacterial strains. The compound was found to inhibit growth at concentrations as low as 50 µg/mL, suggesting a promising role in developing new antimicrobial agents .

Case Study: Enzyme Inhibition

Another investigation revealed that this compound could inhibit specific enzymes involved in metabolic pathways. For instance, it showed competitive inhibition against lactate dehydrogenase, indicating its potential as a therapeutic agent in metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.